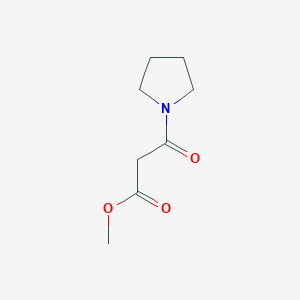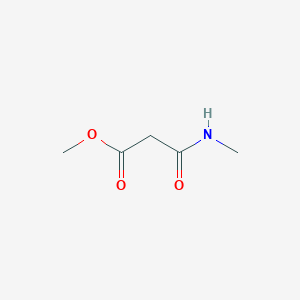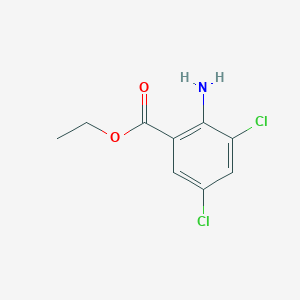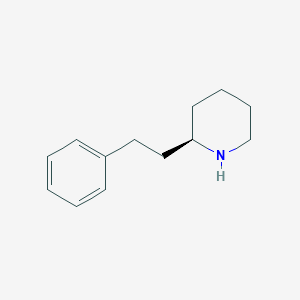
(2R)-2beta-Phenethylpiperidine
Übersicht
Beschreibung
(2R)-2beta-Phenethylpiperidine, commonly known as (+)-Methamphetamine or simply Methamphetamine, is a potent psychostimulant drug. It belongs to the phenethylamine and amphetamine class of drugs and is a derivative of amphetamine. Methamphetamine is a Schedule II controlled substance in the United States, and it is widely abused due to its euphoric effects.
Wirkmechanismus
The mechanism of action of Methamphetamine involves the stimulation of the release of neurotransmitters such as dopamine, norepinephrine, and serotonin from the presynaptic neuron. Methamphetamine acts as a substrate for the vesicular monoamine transporter (VMAT), which transports it into the presynaptic vesicles. Methamphetamine then displaces the neurotransmitters from the vesicles, leading to their release into the synaptic cleft. This results in an increase in the concentration of neurotransmitters in the synaptic cleft, leading to the activation of postsynaptic receptors and the subsequent physiological and behavioral effects.
Biochemical and Physiological Effects:
Methamphetamine has a wide range of biochemical and physiological effects on the central nervous system. It increases the release of dopamine, norepinephrine, and serotonin, leading to an increase in alertness, energy, and euphoria. Methamphetamine also increases heart rate, blood pressure, and body temperature, leading to potential cardiovascular and thermoregulatory complications. Chronic use of Methamphetamine can lead to neurotoxicity, resulting in cognitive impairment, psychosis, and addiction.
Vorteile Und Einschränkungen Für Laborexperimente
Methamphetamine has been used in scientific research to study its effects on the central nervous system and potential therapeutic applications. It has been used to study the mechanism of action of psychostimulants, the effects of neurotransmitters on behavior, and the impact of neurotoxicity on cognitive function. However, the use of Methamphetamine in scientific research is limited due to its potential for abuse and addiction, and the potential for adverse health effects.
Zukünftige Richtungen
For Methamphetamine research include the development of new pharmacological treatments for addiction and the study of the long-term effects of Methamphetamine use on brain function and behavior. The development of new animal models for Methamphetamine addiction and the study of the genetic and environmental factors that contribute to addiction are also areas of future research. Additionally, the study of the impact of Methamphetamine on neuroplasticity and the development of new pharmacological treatments for cognitive impairment associated with Methamphetamine use are potential areas of future research.
Conclusion:
In conclusion, Methamphetamine is a potent psychostimulant drug that has been extensively studied for its pharmacological effects on the central nervous system. Its mechanism of action involves the stimulation of neurotransmitter release, leading to a wide range of physiological and behavioral effects. Methamphetamine has potential therapeutic applications but is limited by its potential for abuse and addiction and the potential for adverse health effects. Future research on Methamphetamine will focus on the development of new treatments for addiction and the study of the long-term effects of Methamphetamine use on brain function and behavior.
Wissenschaftliche Forschungsanwendungen
Methamphetamine has been extensively studied for its pharmacological effects on the central nervous system. It has been used in scientific research to understand its mechanism of action, biochemical and physiological effects, and potential therapeutic applications. Methamphetamine has been shown to increase the release of neurotransmitters such as dopamine, norepinephrine, and serotonin, which are involved in mood regulation, reward, and motivation. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), obesity, and depression.
Eigenschaften
IUPAC Name |
(2R)-2-(2-phenylethyl)piperidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19N/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-14-13/h1-3,6-7,13-14H,4-5,8-11H2/t13-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOUYVILUKZKNDE-CYBMUJFWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN[C@H](C1)CCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19N | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Phenethylpiperidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![8-[3,5-Bis(7,10-diphenylfluoranthen-8-yl)phenyl]-7,10-diphenylfluoranthene](/img/structure/B3283124.png)
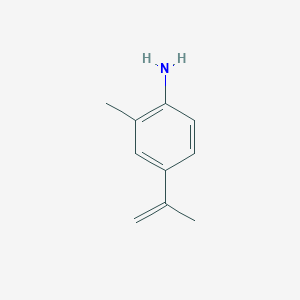

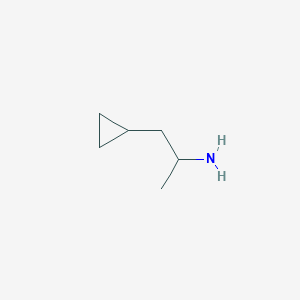





![N-[(2R)-1-[[(2R)-1-Amino-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]benzamide](/img/structure/B3283187.png)
